4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

Synthetic Chemistry Building Block Nucleophilic Substitution

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide (CAS 65551-65-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class. It is characterized by a 5-phenyl-1,3,4-oxadiazol-2-amine core acylated with a 4-chlorobutanoyl chain, giving it a molecular formula of C12H12ClN3O2 and a molecular weight of 265.70 g/mol.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
CAS No. 65551-65-7
Cat. No. B12938826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
CAS65551-65-7
Molecular FormulaC12H12ClN3O2
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl
InChIInChI=1S/C12H12ClN3O2/c13-8-4-7-10(17)14-12-16-15-11(18-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,16,17)
InChIKeyNYNRNMLKOOMRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide (CAS 65551-65-7): Structural Identity and Vendor-Supplied Purity Baseline


4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide (CAS 65551-65-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class . It is characterized by a 5-phenyl-1,3,4-oxadiazol-2-amine core acylated with a 4-chlorobutanoyl chain, giving it a molecular formula of C12H12ClN3O2 and a molecular weight of 265.70 g/mol . The compound is primarily supplied as a research chemical and synthetic building block, with commercial vendors such as AKSci offering it at a purity of 97% and Leyan listing it at 98% purity . The terminal chloro substituent on the butanamide chain is a key functional handle, enabling further derivatization via nucleophilic substitution reactions.

Why 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide Cannot Be Replaced by Unsubstituted or Differently Functionalized Analogs


Generic substitution within the N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide scaffold is precluded by the unique reactivity imparted by the terminal 4-chloro substituent. The chlorine atom serves as a leaving group for nucleophilic displacement, a feature absent in the non-halogenated parent compound N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide (CAS 105942-34-5) . This single structural difference transforms the compound from a relatively inert terminus into a versatile reactive intermediate capable of generating diverse libraries of derivatives through substitution with amines, thiols, alcohols, or other nucleophiles. Procuring the non-chlorinated analog would eliminate this critical functional handle, rendering subsequent synthetic diversification steps impossible. Similarly, replacement with analogs bearing different leaving groups (e.g., dimethylamino or piperidinyl) would alter reaction kinetics, leaving group propensity, and the physicochemical properties of downstream products, making a straightforward one-to-one substitution infeasible.

Quantitative Differentiation Evidence for 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide Relative to Its Closest Analogs


Terminal Chloro Substituent Enables Nucleophilic Derivatization Not Possible with the Non-Halogenated Parent Analog

The target compound bears a chlorine atom at the terminus of its butanamide chain, a feature that the non-halogenated analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide (CAS 105942-34-5) lacks. This chloro group can undergo nucleophilic substitution reactions under basic conditions to introduce a wide range of nucleophiles (amines, thiols, alcohols) . In contrast, the non-halogenated analog has no such reactive handle and cannot participate in these transformations without prior functionalization.

Synthetic Chemistry Building Block Nucleophilic Substitution

Increased Molecular Weight and Calculated Lipophilicity (ClogP) Compared to Non-Halogenated Analog

Replacement of a terminal methyl group (in the non-halogenated analog) with a chloromethyl group in the target compound increases both molecular weight and calculated lipophilicity. The target compound has a molecular weight of 265.70 g/mol , while the non-halogenated analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has a molecular weight of 231.25 g/mol . This represents a mass increase of 34.45 g/mol (approximately 15%). Although experimentally measured logP values are not available in the retrieved sources, the substitution of a hydrogen atom with a chlorine atom is well-established to increase logP by approximately 0.5–0.7 units based on Hansch substituent constants.

Physicochemical Properties Lipophilicity Drug-likeness

Vendor-Supplied Purity Baseline Establishes a Procurement Quality Threshold

Commercial vendors list the purity of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide at 97% (AKSci ) and 98% (Leyan ). This establishes a benchmark for acceptable procurement quality. In contrast, some analogs such as the non-halogenated parent compound are listed at a lower or equivalent purity of 97% (Chemenu ). The availability of multiple suppliers with verified purity ≥97% reduces single-supplier dependency risk for procurement.

Quality Control Purity Specifications Procurement

Absence of a Second Aryl Substituent on the Oxadiazole Ring Simplifies the Scaffold Relative to Bis-Aryl Analogs

The target compound features a single phenyl substituent at the 5-position of the 1,3,4-oxadiazole ring. This contrasts with analogs such as 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 89757-65-3), which bears a second aryl chloride substituent [1]. The simpler mono-phenyl scaffold reduces molecular complexity (MW = 265.70 vs. 300.14 g/mol for the 4-chlorophenyl analog) and eliminates potential off-target interactions associated with the additional halophenyl group. For researchers seeking a minimal pharmacophore or a more tractable starting point for SAR exploration, the mono-phenyl scaffold offers a cleaner baseline.

Molecular Complexity Structure-Activity Relationship Scaffold Simplification

Flexible Butanamide Linker Differentiates the Compound from the More Rigid Benzamide Analog

The target compound contains a four-carbon butanamide linker between the oxadiazole nitrogen and the terminal chloro group, providing conformational flexibility. The structurally related benzamide analog, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CID 805087), features a rigid benzamide linkage directly attaching the aryl ring to the amide carbonyl [1]. BindingDB data for the benzamide analog show modest activity against the C-C chemokine receptor type 6 (CCR6) with an IC50 of 11,000–20,700 nM [2], but the conformational constraint of the benzamide linker limits the spatial exploration of the terminal chloro group relative to the oxadiazole core. The butanamide linker in the target compound introduces three additional rotatable bonds (four total in the linker vs. one in the benzamide analog), enabling it to adopt a wider range of low-energy conformations and potentially access binding pockets that are inaccessible to the rigid benzamide scaffold.

Conformational Flexibility Linker Chemistry Medicinal Chemistry

Recommended Application Scenarios for 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide Based on Quantitative Differentiation Evidence


Synthetic Diversification via Nucleophilic Displacement at the Terminal Chloro Position

The terminal 4-chloro substituent on the butanamide chain serves as a reactive handle for SN2 nucleophilic displacement . Researchers can use this compound as a key intermediate to generate focused libraries of N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide derivatives bearing diverse amine, thiol, ether, or other nucleophile functionalities at the terminus. This reactive handle is absent in the non-halogenated parent analog (CAS 105942-34-5), making the target compound uniquely suited for late-stage diversification workflows in medicinal chemistry hit-to-lead campaigns.

Scaffold for Urease Inhibitor Development Programs

Structurally related 4-chloro-N-(substituted-phenyl)butanamides have been employed as electrophilic building blocks in the synthesis of potent urease inhibitors, as demonstrated by Nazir et al. (RSC Advances, 2018), where analogous compounds exhibited competitive inhibition with Ki values as low as 0.003 μM [1]. Although the target compound itself has not been directly evaluated in the retrieved literature, its structural similarity to the electrophiles used in that study (4-chloro-N-(substituted-phenyl)butanamides) positions it as a suitable starting material for analogous urease inhibitor synthesis, particularly where a 5-phenyl-1,3,4-oxadiazol-2-yl core is desired.

Minimal Pharmacophore for Structure-Activity Relationship (SAR) Exploration

The compound's mono-phenyl oxadiazole scaffold, in contrast to bis-aryl analogs such as 4-Chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)butanamide [2], provides a simplified core for systematic SAR studies. Its lower molecular weight (265.70 g/mol) and reduced structural complexity facilitate cleaner interpretation of biological assay data, making it an appropriate choice for initial screening and fragment-based drug discovery efforts where minimizing confounding substituent effects is critical.

Flexible Linker Probe for Conformation-Dependent Target Engagement Studies

The four-carbon butanamide linker provides three additional rotatable bonds compared to the rigid benzamide analog 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide [3]. This conformational flexibility allows researchers to probe whether a flexible linker versus a constrained aromatic linker improves binding affinity or selectivity for a given biological target. The compound can serve as a flexible comparator in medicinal chemistry programs exploring linker SAR, particularly for targets where the benzamide analog has shown preliminary activity (e.g., CCR6, where the benzamide analog exhibited IC50 values of 11,000–20,700 nM).

Quote Request

Request a Quote for 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.